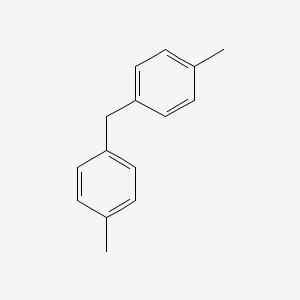

Di-p-tolylmethane

Description

Significance as a Model Aromatic Methane (B114726) Derivative

Di-p-tolylmethane (B73087) is considered a key model for aromatic methane derivatives due to its distinct structural characteristics. The presence of two para-tolyl groups allows for the study of electronic and steric effects on the reactivity of the methylene (B1212753) bridge and the aromatic rings. This makes it an important building block in organic synthesis for creating more complex molecules. smolecule.com Its structure is often compared to similar compounds like diphenylmethane (B89790) and its structural isomers, di-o-tolylmethane and di-m-tolylmethane, to understand how substituent positions influence physical and chemical properties. smolecule.com

Historical Context of this compound Research Trajectories

Historically, research on this compound has been linked to the broader investigation of Friedel-Crafts alkylation reactions. smolecule.comscirp.org A common synthesis method involves the acid-catalyzed condensation of toluene (B28343) with formaldehyde (B43269). This reaction typically yields a mixture of isomers, which has prompted further research into purification techniques and the development of more selective synthesis routes, such as the hydrogenation of diarylketones. Over time, the focus of research has expanded to include its applications in various chemical processes and its potential as a precursor for other valuable compounds.

Broad Utility of this compound Across Scientific Disciplines

The applications of this compound extend across several scientific disciplines. In chemistry, it is utilized as a high-boiling-point solvent for various reactions. Its derivatives are explored in medicinal chemistry for their potential biological activities. ontosight.ai In materials science, its stable structure makes it a candidate for use in polymer chemistry. smolecule.comresearchgate.net

Detailed Research Findings

Synthesis and Reactions

The primary methods for synthesizing this compound include:

Acid-Catalyzed Condensation: The reaction of toluene and formaldehyde using a strong acid catalyst like sulfuric acid.

Hydrogenation of Diarylketones: An alternative method that offers higher selectivity and purity.

Friedel-Crafts Alkylation: Involving the alkylation of toluene with a suitable alkyl halide in the presence of a Lewis acid. smolecule.com

This compound can undergo several types of chemical reactions, including oxidation to form ketones or carboxylic acids, and electrophilic aromatic substitution. smolecule.com

Physical and Chemical Properties

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₆ |

| Molecular Weight | 196.29 g/mol |

| Appearance | White to almost white crystal or lump |

| Melting Point | 28°C |

| Boiling Point | 150°C at 10 mmHg |

| Density | 0.98 g/cm³ |

| Refractive Index | 1.561 |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and chloroform (B151607). ontosight.ai |

| Data sourced from multiple references. tcichemicals.comtcichemicals.comnist.govchemeo.com |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides infrared (IR) and mass spectrometry data. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a key analytical tool, with typical ¹H NMR and ¹³C NMR spectra confirming the compound's structure. rsc.orgresearchgate.netrsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(4-methylphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAWPPRBCALFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197852 | |

| Record name | 1-Methyl-4-[(4-methylphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4957-14-6 | |

| Record name | 4,4′-Dimethyldiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4957-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, di-p-tolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004957146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-p-tolylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-[(4-methylphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Insights for Di P Tolylmethane

Condensation Reactions in Di-p-tolylmethane (B73087) Synthesis

Condensation reactions represent a classical and widely employed approach for the synthesis of this compound. These reactions typically involve the coupling of two toluene (B28343) molecules with a one-carbon electrophile, most commonly formaldehyde (B43269).

The acid-catalyzed condensation of toluene with formaldehyde is a cornerstone for the synthesis of this compound. This reaction proceeds through an electrophilic aromatic substitution mechanism, where a strong acid catalyst facilitates the formation of a carbocationic intermediate from formaldehyde, which then attacks the electron-rich toluene ring.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and heteropolyacids like 12-tungstophosphoric acid (H₃PW₁₂O₄₀). researchgate.net The reaction is often carried out under reflux conditions to drive the condensation forward. The use of heteropolyacids is advantageous due to their high activity and the potential for recycling. researchgate.net

The reaction between toluene and formaldehyde in the presence of an acid catalyst can be represented as follows:

2 C₇H₈ + CH₂O → C₁₅H₁₆ + H₂O

This process, however, can lead to the formation of a mixture of isomers, including ortho,para- and para,para'-di-p-tolylmethane, alongside other byproducts.

Optimizing reaction conditions is critical to maximize the yield and selectivity for the desired para,para'-isomer of this compound. Key parameters that are often manipulated include the choice of catalyst, reaction temperature, and the molar ratio of reactants.

The use of solid acid catalysts, such as zeolites (H-beta, H-X, H-Y, H-ZSM-5, H-mordenite) and MCM-41, has been explored to improve selectivity. researchgate.net H-beta zeolite, in particular, has demonstrated high activity and stereoselectivity (86.5%) for the para,para'-isomer due to its unique pore size and strong acid sites. researchgate.net The nature of the solvent can also influence the reaction outcome. For instance, nonpolar solvents like toluene itself can be used, though this may affect reaction rates and product distribution. rsc.org

| Catalyst | Selectivity for p,p'-isomer (%) | Reference |

| H-beta zeolite | 86.5 | researchgate.net |

Control experiments have confirmed that the reaction does not proceed in the absence of a catalyst, highlighting its essential role. rsc.org

Acid-Catalyzed Condensation Routes

Friedel-Crafts Alkylation Protocols for this compound Formation

Friedel-Crafts alkylation offers a versatile and efficient alternative for the synthesis of this compound. This method involves the reaction of an alkylating agent with toluene in the presence of a Lewis acid catalyst.

The Friedel-Crafts alkylation of toluene can be achieved using various alkylating agents, such as 4-methylbenzyl chloride or dichloromethane (B109758), with a Lewis acid catalyst like aluminum chloride (AlCl₃). chemchart.com The Lewis acid activates the alkylating agent, generating a carbocation that subsequently undergoes electrophilic attack on the toluene ring. masterorganicchemistry.com Other Lewis acids like tin(IV) chloride (SnCl₄) and boron trifluoride (BF₃) are also effective. wikipedia.org

A general representation of the reaction using 4-methylbenzyl chloride is:

C₇H₈ + CH₃C₆H₄CH₂Cl → C₁₅H₁₆ + HCl

Recent advancements have introduced novel Lewis acid systems. For example, bis(catecholato)germanes have been utilized as effective Lewis acid catalysts for Friedel-Crafts alkylation of alkenes. uwo.ca Furthermore, a method involving the activation of an N-methyl hydroxamic acid leaving group with BF₃•OEt₂ provides a cleaner and more selective approach, avoiding the harsh conditions and stoichiometric metal waste associated with traditional methods. ethz.ch

| Lewis Acid Catalyst | Alkylating Agent | Reference |

| AlCl₃ | 4-Methylbenzyl chloride | chemchart.com |

| BF₃•OEt₂ | N-methyl-N-((4-methylbenzyl)oxy)acetamide | ethz.ch |

| Bis(catecholato)germanes | Alkenes | uwo.ca |

Controlling the regioselectivity to favor the formation of the para,para'-isomer is a significant challenge in Friedel-Crafts alkylation. The directing effect of the methyl group on the toluene ring favors substitution at the ortho and para positions. However, steric hindrance often leads to a mixture of isomers.

The choice of catalyst and reaction conditions plays a crucial role in directing the substitution. For instance, in the alkylation of toluene with propylene (B89431) catalyzed by a nickel β-diimine complex/EASC system, the formation of Friedel-Crafts products was observed as a side reaction. scielo.br The regioselectivity can also be influenced by the nature of the electrophile. The use of bulky electrophiles can enhance para-selectivity due to steric hindrance at the ortho position. While historical Friedel-Crafts methylation is known for its poor selectivity, modern strategies aim to overcome this limitation. researchgate.net The reversibility of Friedel-Crafts alkylation, known as dealkylation, can also be exploited under thermodynamic control to enrich the more stable para-isomer. studysmarter.co.uk

Lewis Acid Catalyzed Approaches

Metal-Mediated and Organometallic Synthetic Pathways

Beyond traditional acid-catalyzed and Friedel-Crafts methods, metal-mediated and organometallic routes provide alternative and often highly selective pathways to this compound.

One notable method involves the reduction of di-p-tolyl ketone. This can be achieved using sodium borohydride (B1222165) in the presence of anhydrous aluminum chloride, affording this compound in high yield (97%). rsc.org Another approach utilizes palladium on carbon (Pd/C) as a catalyst for the hydrogenation of di-p-tolyl ketone.

Organometallic reagents also feature in the synthesis of this compound. For example, the reaction of p-tolylmagnesium bromide with methylene (B1212753) chloride can be employed. ontosight.ai Another organometallic route is the cross-coupling reaction of p-tolylboronic acid with methylene iodide. ontosight.ai

More recently, a silyl (B83357) radical-mediated cross-coupling of aryl fluorides with arylmethanes has been developed. nih.gov In this method, bis(tolyl)methane smoothly reacts with 4-fluorobiphenyl (B1198766) under mild conditions at room temperature to furnish the desired triarylmethane product in good yield (71%). nih.gov This reaction proceeds via C-F and C-H bond activation. nih.gov Additionally, an iron-catalyzed protodehalogenation of alkyl and aryl halides using phenylhydrosilane has been reported, yielding this compound from appropriate precursors. researchgate.net

| Method | Reagents | Yield (%) | Reference |

| Reduction of di-p-tolyl ketone | NaBH₄, AlCl₃ | 97 | rsc.org |

| Hydrogenation of di-p-tolyl ketone | Pd/C | - | |

| Silyl radical-mediated cross-coupling | 4-Fluorobiphenyl, Et₃SiBpin, KOtBu | 71 | nih.gov |

Transition Metal Catalyzed Cross-Coupling Strategies

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-carbon bonds. For the synthesis of this compound, strategies such as Suzuki-Miyaura and Grignard cross-coupling reactions are notable. These methods typically involve the coupling of an aryl organometallic reagent with a suitable electrophile.

One documented approach involves the cross-coupling reaction of p-tolylboronic acid with a methylene dihalide, such as methylene iodide ontosight.ai. This Suzuki-Miyaura type reaction provides a direct route to the diarylmethane structure. Another effective strategy is the reaction of a Grignard reagent, p-tolylmagnesium bromide, with methylene chloride ontosight.ai. These methods are valuable for their reliability in forming the central methylene bridge between the two tolyl moieties.

| Coupling Partners | Catalyst/Reagent System | Reaction Type | Reference |

|---|---|---|---|

| p-Tolylboronic acid + Methylene iodide | Palladium or other transition metal catalyst | Suzuki-Miyaura Cross-Coupling | ontosight.ai |

| p-Tolylmagnesium bromide + Methylene chloride | Not specified (Grignard reaction) | Grignard Cross-Coupling | ontosight.ai |

Iron and Molybdenum Complex-Catalyzed Syntheses

The use of earth-abundant and less toxic metals like iron as catalysts is a growing area of interest in green chemistry. Iron-catalyzed reactions provide economical and environmentally benign alternatives to those using precious metals. Research has demonstrated the synthesis of this compound through iron-mediated catalytic reactions researchgate.netresearchgate.net.

A specific protocol involves the reduction of corresponding alkyl halides using an unprecedented combination of iron and zinc researchgate.net. In one study, this compound was obtained in a 53% yield through this method researchgate.net. Such iron-catalyzed processes are significant for their economic and environmental advantages researchgate.net. While iron catalysis has been documented, reports on molybdenum complex-catalyzed syntheses for this compound are less common in the reviewed literature.

| Reactants | Catalyst System | Yield | Reference |

|---|---|---|---|

| Appropriate di-p-tolyl precursor (e.g., from an alkyl halide) | Iron and Zinc | 53% | researchgate.net |

Radical-Mediated Synthesis of this compound and its Derivatives

Radical chemistry offers unique pathways for C-C bond formation, often under mild conditions and with high functional group tolerance. These methods can circumvent the limitations of traditional ionic reactions.

Silyl Radical-Mediated C-H/C-F Activation

A cutting-edge, transition-metal-free approach for C-C bond formation involves the use of silyl radicals to activate otherwise inert C-H and C-F bonds. An efficient cross-coupling reaction of aryl fluorides with arylalkanes can be achieved using a combination of a silylboronate (e.g., Et₃SiBpin) and potassium tert-butoxide (KOtBu) rsc.orgresearchgate.net. This system generates silyl radicals that drive a radical process, cleaving C–F and C–H bonds in the coupling partners to form a new C-C bond rsc.org.

This methodology is applicable to a wide array of arylalkanes, including diarylmethanes, allowing for the synthesis of complex triarylmethanes by coupling a substituted aryl fluoride (B91410) with a diarylmethane core researchgate.netnih.gov. The reaction proceeds smoothly at room temperature without the need for transition-metal catalysts or photoredox systems nih.gov. This approach represents a significant advance in C–F and C–H activation chemistry rsc.orgresearchgate.netnih.gov.

| Reaction Type | Key Reagents | Bonds Activated | Conditions | Reference |

|---|---|---|---|---|

| Defluoroalkylation Cross-Coupling | Silylboronate (e.g., Et₃SiBpin), KOtBu | Aryl C(sp²)–F and Benzylic C(sp³)–H | Transition-metal-free, room temperature | rsc.orgresearchgate.netnih.gov |

Free Radical Cyclization and Reduction Processes

Free radical pathways are also integral to certain reduction and cyclization reactions that can yield this compound and its derivatives. One straightforward method is the reduction of 4,4'-dimethylbenzophenone. A high-yield synthesis (97%) of this compound has been reported using sodium borohydride in the presence of anhydrous aluminum chloride rsc.org.

Furthermore, the pyrolysis of specific heterocyclic precursors can proceed through a radical mechanism to generate this compound derivatives. For instance, the pyrolysis of 4,4-diaryl-1,4-dihydro-2H-3,1-benzoxazin-2-ones at high temperatures (230-240°C) yields (2-aminophenyl)this compound, with evidence suggesting a free radical mechanism for the transformation oup.com.

| Precursor | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4,4'-Dimethylbenzophenone | NaBH₄, AlCl₃, THF | This compound | 97% | rsc.org |

| 4,4-Di-p-tolyl-1,4-dihydro-2H-3,1-benzoxazin-2-one | Pyrolysis at 230-240°C | (2-Aminophenyl)this compound | 7% | oup.com |

Mechanistic Elucidation of this compound Forming Reactions

Understanding the underlying mechanisms of chemical reactions is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. For the synthesis of this compound, mechanistic studies, particularly kinetic analyses, provide valuable information about reaction pathways and the species involved.

Kinetic Studies of Reaction Rates and Intermediates

Kinetic studies are essential tools for probing reaction mechanisms. In the context of this compound (DPTM) formation, such studies have been used to monitor reaction progress and identify key intermediates. For example, in a potassium hydride/18-crown-6/THF system, the formation of DPTM was followed, and linear Beer's Law plots indicated that the reaction proceeds to completion .

Advanced spectroscopic techniques, such as transient diffuse reflectance spectroscopy, have been employed to study the reactive intermediates involved in reactions with this compound, for instance, within the confined spaces of zeolites researchgate.net. These studies on complex formation and decomposition provide critical data on reaction rates and the movement of species within the reaction environment, contributing to a more complete mechanistic picture rsc.org.

Spectroscopic Probing of Reaction Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in identifying key intermediates. For instance, in related Friedel-Crafts type reactions, nonstationary 2D NMR has been successfully applied to describe the complex mechanisms of diphenylmethane (B89790) formation. nih.gov These studies have confirmed the involvement of benzyl (B1604629) carbocations as crucial intermediates, which are formed through the interaction of toluene with a catalyst. nih.gov In the context of this compound synthesis, ¹H NMR and ¹³C NMR would be critical in monitoring the consumption of toluene and the formation of the initial benzylic alcohol or carbocation intermediate, followed by the subsequent attack of a second toluene molecule. Furthermore, NMR can be used to characterize the ion pairs formed in solution, for example, between a benzylic cation and a counteranion, which is crucial for understanding the reaction environment. core.ac.uk

Infrared (IR) and Raman Spectroscopy , particularly in their in-situ and operando formats, offer valuable information about the species adsorbed on catalyst surfaces and present in the reaction medium. In studies of toluene alkylation with methanol (B129727) over zeolite catalysts, in-situ Fourier-transform infrared (FTIR) spectroscopy has been pivotal. iisc.ac.inmdpi.com These investigations have identified adsorbed formaldehyde, characterized by its C=O stretching vibration (around 1693 cm⁻¹), as a key intermediate when methanol is used as the methylene precursor on basic catalysts. mdpi.comsemanticscholar.org The technique also allows for the observation of the C-H stretching vibrations of the methyl group and the aromatic ring of toluene, providing information on its adsorption and activation on the catalyst surface. semanticscholar.org Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been used to identify key intermediates in toluene oxidation, revealing the formation of benzyl species, benzaldehyde, and benzoate (B1203000) on the catalyst surface, which are plausible intermediates in related condensation reactions. conicet.gov.ar

UV-Visible (UV-Vis) Spectroscopy can probe the electronic transitions within the reacting molecules. The formation of carbocation intermediates, such as the benzyl carbocation, is often accompanied by the appearance of characteristic absorption bands in the UV-Vis spectrum. This technique can, therefore, be used to monitor the concentration of such intermediates throughout the reaction, providing kinetic data and insights into the rate-determining steps of the mechanism.

By combining these spectroscopic techniques, a more complete picture of the reaction pathway emerges. For the formation of this compound, the generally accepted mechanism involves the following spectroscopically observable steps:

Activation of the formaldehyde by an acid catalyst to form a reactive electrophile, likely a protonated formaldehyde or its equivalent.

Electrophilic attack of this species on the electron-rich aromatic ring of toluene to form a benzylic alcohol or, upon dehydration, a benzyl carbocation. This intermediate would be detectable by NMR and UV-Vis spectroscopy.

A second electrophilic attack, this time by the benzyl carbocation on another molecule of toluene, leading to the formation of the this compound product. The progress of this step can be monitored by the disappearance of the intermediate signals and the appearance of product signals in the NMR and IR spectra.

The table below summarizes the key spectroscopic signatures relevant to the study of this compound formation pathways, based on data from related systems.

| Spectroscopic Technique | Intermediate/Species | Characteristic Signal/Region | Reference |

| ¹H, ¹³C, 2D NMR | Benzyl Carbocation | Characteristic shifts for the cationic center and associated protons. | nih.govcore.ac.uk |

| Benzylic Alcohol | Appearance of signals for the -CH₂OH group. | rsc.org | |

| In-situ FTIR | Adsorbed Formaldehyde | C=O stretching vibration (~1693 cm⁻¹). | mdpi.comsemanticscholar.org |

| Adsorbed Toluene | C-H stretching of methyl group (~2915, 2865 cm⁻¹) and aromatic C=C stretching (~1596, 1493 cm⁻¹). | semanticscholar.org | |

| Benzoate Species | Characteristic carboxylate stretches. | conicet.gov.ar | |

| UV-Vis | Carbocation Intermediates | Specific absorption bands in the UV-Vis region. |

High Resolution Spectroscopic and Advanced Analytical Characterization of Di P Tolylmethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy of di-p-tolylmethane (B73087), typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂), reveals distinct signals corresponding to the different types of protons in the molecule. rsc.orgrsc.org The aromatic protons on the p-substituted benzene (B151609) rings typically appear as a set of doublets, a characteristic AA'BB' system, in the range of δ 7.0-7.2 ppm. The methylene (B1212753) bridge protons (Ar-CH₂-Ar) present as a singlet at approximately δ 3.9 ppm. The methyl (CH₃) protons, being in a different chemical environment, resonate upfield, typically around δ 2.3 ppm as a sharp singlet. rsc.org The integration of these signals confirms the ratio of aromatic to methylene to methyl protons, consistent with the C₁₅H₁₆ molecular formula.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0-7.2 | Doublet | 8H |

| Methylene (CH₂) | ~3.9 | Singlet | 2H |

| Methyl (CH₃) | ~2.3 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

To further delineate the carbon skeleton, ¹³C NMR spectroscopy is employed. The spectrum of this compound displays characteristic signals for each unique carbon atom. rsc.orgrsc.org The quaternary carbons of the benzene rings to which the methylene and methyl groups are attached appear at distinct chemical shifts, typically around δ 138-141 ppm and δ 135-136 ppm, respectively. The aromatic CH carbons are observed in the δ 128-130 ppm region. The methylene bridge carbon (Ar-CH₂-Ar) gives a signal around δ 41-42 ppm, while the methyl carbons (CH₃) resonate at approximately δ 21 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Quaternary (Ar-C-CH₂) | 138-141 |

| Quaternary (Ar-C-CH₃) | 135-136 |

| Aromatic (Ar-CH) | 128-130 |

| Methylene (CH₂) | 41-42 |

| Methyl (CH₃) | ~21 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cnmhg.comscielo.org.mx This technique is instrumental in assessing the purity of this compound samples. A pure sample will exhibit a single peak in the gas chromatogram at a specific retention time. The mass spectrum corresponding to this peak will show the molecular ion and a characteristic fragmentation pattern that confirms the identity of the compound. scielo.org.mx Common fragmentation of aromatic compounds involves the loss of substituent groups and cleavage of the bonds connecting the aromatic rings. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of a compound. bioanalysis-zone.com For this compound (C₁₅H₁₆), the theoretical monoisotopic mass is 196.1252 amu. uni.lu HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com This level of precision is critical for the unambiguous identification of the compound and is often a requirement for publication in scientific literature. europa.eu

Table 3: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Value |

|---|---|---|

| GC-MS | Retention Time, Fragmentation Pattern | Dependent on GC conditions, characteristic fragments |

| HRMS | Exact Mass [M+H]⁺ | 197.13248 |

| HRMS | Exact Mass [M+Na]⁺ | 219.11442 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for different functional groups and structural features. libretexts.org For this compound, the IR spectrum exhibits several key absorption bands. nist.gov The C-H stretching vibrations of the aromatic rings are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl and methylene groups appears just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ range. rsc.org Additionally, the out-of-plane C-H bending vibrations of the p-substituted rings are characteristically found in the 800-860 cm⁻¹ region. libretexts.orgnist.gov

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1450-1600 |

| p-Substituted Ring C-H Bend | 800-860 |

Vapor Phase Infrared Spectroscopy Characterization

Vapor phase infrared (IR) spectroscopy is a powerful technique for elucidating the structural features of molecules in the gaseous state. nexus-analytics.com.my The analysis of this compound (C₁₅H₁₆) in the vapor phase reveals a complex spectrum corresponding to its various vibrational and rotational transitions. nexus-analytics.com.my These spectra provide a unique fingerprint for the molecule, allowing for its identification. nexus-analytics.com.my

The gas-phase IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure, which consists of two p-tolyl groups linked by a methylene bridge. nist.gov The primary absorption regions are associated with C-H stretching vibrations from both the aromatic rings and the methyl/methylene groups, as well as C=C stretching vibrations within the aromatic rings.

The National Institute of Standards and Technology (NIST) provides reference data for the gas-phase IR spectrum of this compound. nist.gov Key spectral features are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |

| ~3050 - 3000 | C-H Stretch | Aromatic (p-substituted benzene rings) |

| ~2960 - 2850 | C-H Stretch | Aliphatic (CH₂ bridge and CH₃ groups) |

| ~1615, 1515 | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~1450 | C-H Bend | CH₂ Scissoring and CH₃ Asymmetric Bending |

| ~810 | C-H Bend | Out-of-plane bending for p-substituted rings |

| Data sourced from the NIST Chemistry WebBook for this compound. nist.gov |

These characteristic bands, particularly the strong out-of-plane bending vibration around 810 cm⁻¹, are indicative of the 1,4-disubstitution pattern on the benzene rings. The combination of these vibrational modes provides definitive structural confirmation of the this compound molecule in the vapor phase.

Chromatographic Techniques for Separation and Purity Validation

Chromatographic methods are indispensable for the separation of this compound from reaction byproducts and for the validation of its purity. Both column chromatography and gas chromatography are routinely employed for these purposes.

Column chromatography is a fundamental purification technique used in the synthesis of this compound to isolate the target compound from unreacted starting materials and isomeric impurities. uj.edu.pl The separation is based on the differential adsorption of components in a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

For the purification of this compound, silica (B1680970) gel is the most commonly used stationary phase due to its effectiveness in separating non-polar to moderately polar organic compounds. amazonaws.comhu-berlin.de Alumina can also be used as an alternative solid support. hu-berlin.de The choice of mobile phase (eluent) is critical for achieving good separation. Non-polar solvents are typically used, as this compound is a relatively non-polar molecule.

A typical purification protocol involves packing a column with silica gel (e.g., 230-400 mesh) and eluting the crude product mixture with a suitable solvent system. amazonaws.comhu-berlin.de Research findings indicate that pentane (B18724) can be used as a single-solvent eluent to yield this compound with greater than 99% purity. Alternatively, a gradient system, such as hexane/ethyl acetate, can be employed to effectively separate the desired product.

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) amazonaws.com |

| Mobile Phase (Eluent) | - Pentane - Hexane/Ethyl Acetate (gradient) |

| Principle of Separation | Adsorption chromatography, separating compounds based on polarity. |

| Application | Post-synthesis purification to remove catalysts, byproducts, and isomers. |

Gas chromatography (GC) is a premier technique for the quantitative analysis and purity assessment of volatile compounds like this compound. emerson.com The method separates components of a mixture based on their boiling points and interactions with the stationary phase within a capillary column. shimadzu.com When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative data and structural identification. shimadzu.comdrawellanalytical.com

For the analysis of this compound, a GC system equipped with a capillary column is typically used. ekb.egbiomedpharmajournal.org The selection of the column and temperature program is crucial for achieving baseline separation from any impurities. In one study involving the analysis of an oil containing this compound, a specific GC-MS method was detailed. ekb.eg

| GC Parameter | Condition | Reference |

| Column | Capillary Column (e.g., Rt-5ms, 30m x 0.32mm x 0.25µm) | ekb.egbiomedpharmajournal.org |

| Carrier Gas | Helium | ekb.eg |

| Flow Rate | 1 mL/min | ekb.eg |

| Injector Temperature | 270 °C | ekb.eg |

| Oven Program | Initial 60°C, ramp 5°C/min to 200°C (2 min hold), then 10°C/min to 300°C | ekb.eg |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | drawellanalytical.comekb.eg |

Quantitative analysis is performed by creating a calibration curve from standards of known concentration or by using an internal standard method. drawellanalytical.comnih.gov The peak area of this compound in the chromatogram is proportional to its concentration in the sample. chromforum.org This allows for the precise determination of its purity or its concentration in a mixture. drawellanalytical.com GC-MS analysis further supports purity assessment by providing mass spectra of the eluted peaks, which can be compared against library data for positive identification and detection of co-eluting impurities. biomedpharmajournal.org

Theoretical and Computational Investigations of Di P Tolylmethane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scielo.org.mx DFT methods are used to determine optimized molecular geometries, energetic properties, and various spectroscopic parameters by approximating the exchange-correlation energy, a key component of the total electronic energy. chemeo.com

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For di-p-tolylmethane (B73087), this involves calculating the forces on each atom and iteratively adjusting their positions until the net force approaches zero, resulting in a stable, low-energy conformation. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such optimizations, as it provides reliable geometric predictions for organic molecules. chemmethod.com

Energetic profiles can be generated by mapping the total energy of the molecule as a function of specific geometric parameters, such as the dihedral angles of the tolyl groups. These profiles reveal the energy barriers to rotation and identify the most stable conformers. DFT calculations can also determine key thermodynamic properties like the enthalpy of formation (ΔfH°).

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT)

Note: This table presents expected values for a DFT-optimized geometry of this compound, based on standard bond lengths and angles for similar chemical environments. Specific experimental or published computational values were not found.

| Parameter | Type | Atom Involvement | Value (Å or °) |

| Bond Length | C-C | Aromatic Ring | ~1.39 Å |

| Bond Length | C-C | Aromatic-Methylene | ~1.51 Å |

| Bond Length | C-C | Aromatic-Methyl | ~1.51 Å |

| Bond Length | C-H | Aromatic | ~1.08 Å |

| Bond Length | C-H | Methylene (B1212753)/Methyl | ~1.09 Å |

| Bond Angle | C-C-C | Aromatic Ring | ~120° |

| Bond Angle | C-CH2-C | Methylene Bridge | ~112° |

| Dihedral Angle | C-C-CH2-C | Phenyl-Methylene | Variable |

DFT calculations are highly effective for predicting spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (δ). ajol.info The process involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. By comparing these values to the shielding tensor of a reference compound like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be determined. ajol.info For complex organic molecules, methods like B3LYP with large basis sets (e.g., 6-311+G(2d,p)) often yield results with high correlation to experimental data. mdpi.comresearchgate.net

Harmonic frequency calculations using DFT can predict the positions and intensities of absorption bands in an infrared (IR) spectrum. smolecule.com These calculations are based on the second derivatives of the energy with respect to atomic displacements. While these calculations are performed on a single molecule in the gas phase, they provide a strong basis for assigning vibrational modes observed in experimental spectra. figshare.com Theoretical work on the interaction between methane (B114726) and a di-tolylmethane structure shows calculated harmonic frequencies for the stretching and bending modes of the adsorbed methane molecule. periodicodimineralogia.it

Table 2: Representative Calculated Spectroscopic Data for this compound

Note: This table combines published experimental NMR data with illustrative calculated values to show a typical comparison. Calculated IR data is based on a related computational study of a di-tolylmethane-methane complex.

| Spectrum | Parameter | Experimental Value (ppm) | Calculated Value (ppm/cm⁻¹) |

| ¹³C NMR | Aromatic C-H | 129.1, 128.9 researchgate.net | ~129 |

| ¹³C NMR | Aromatic C-C | 138.3, 135.4 researchgate.net | ~137, ~135 |

| ¹³C NMR | Methylene (-CH₂) | 41.2 researchgate.net | ~41 |

| ¹³C NMR | Methyl (-CH₃) | 21.1 researchgate.net | ~21 |

| ¹H NMR | Aromatic | 7.12 researchgate.net | ~7.1 |

| ¹H NMR | Methylene (-CH₂) | 3.94 researchgate.net | ~3.9 |

| ¹H NMR | Methyl (-CH₃) | 2.35 researchgate.net | ~2.3 |

| IR | CH₄ Bending (in complex) | N/A | ~1300 cm⁻¹ periodicodimineralogia.it |

| IR | CH₄ Stretching (in complex) | N/A | ~3000 cm⁻¹ periodicodimineralogia.it |

Geometry Optimization and Energetic Profiles

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. researchgate.netresearchgate.net This method provides quantitative insight into charge distribution, hybridization, and stabilizing interactions within a molecule, such as hyperconjugation.

For this compound, NBO analysis would quantify the partial charges on each atom, revealing the electronic effects of the methyl groups and the methylene bridge on the aromatic rings. The methyl groups, being weakly electron-donating, would slightly increase the electron density on the aromatic rings compared to unsubstituted diphenylmethane (B89790). The analysis would also detail the hybridization of each atom.

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent electron delocalization from an occupied Lewis-type orbital (a donor) to an unoccupied non-Lewis orbital (an acceptor). For this compound, significant interactions would include delocalization from the π-orbitals of the aromatic rings into the antibonding σ* orbitals of adjacent C-C and C-H bonds. While no specific NBO study on this compound is available, analysis of the related molecule p-xylene (B151628) shows how methyl group substitution influences the s-character of the aromatic C-C bonds, which is a key factor in intramolecular interactions. researchgate.net

Table 3: Illustrative NBO Analysis Results for this compound

Note: This table presents hypothetical but representative data for an NBO analysis of this compound, based on principles from studies of related aromatic compounds like p-xylene. researchgate.net E(2) represents the stabilization energy from donor-acceptor interactions.

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π-Delocalization | π (C-C aromatic) | π* (C-C aromatic) | ~20-25 |

| Hyperconjugation | σ (C-H methyl) | π* (C-C aromatic) | ~1-3 |

| Hyperconjugation | π (C-C aromatic) | σ* (C-CH₂ bridge) | ~0.5-1.5 |

| Atom | Natural Charge (e) | ||

| Aromatic C (para to -CH₃) | ~ -0.25 | ||

| Aromatic C (ortho to -CH₃) | ~ -0.22 | ||

| Methylene C | ~ -0.50 | ||

| Methyl C | ~ -0.65 |

Molecular Modeling of this compound Interactions with Other Species and Environments

Molecular modeling extends beyond single molecules to simulate how they interact with their surroundings. This can involve studying adsorption in materials, binding to biological targets, or behavior in different solvents.

This compound can serve as a structural component or a model for building blocks in porous organic polymers designed for gas storage and separation. periodicodimineralogia.it The storage of gases like methane (CH₄) is a significant area of research, with goals of achieving high storage capacity at ambient temperatures and moderate pressures. periodicodimineralogia.it Computational methods, such as Grand Canonical Monte Carlo (GCMC) and molecular dynamics (MD) simulations, are used to predict how gas molecules adsorb within the pores of these materials. researchgate.net

Theoretical studies have modeled the interaction of methane with networks containing di-tolylmethane-like linkers. periodicodimineralogia.it These models help determine the preferred adsorption sites and binding energies (heat of adsorption). For physisorption, which is desirable for reversible gas storage, interactions are dominated by van der Waals forces. periodicodimineralogia.it The aromatic rings of this compound provide favorable sites for interaction with methane. Theoretical calculations on a di-tolylmethane-methane complex show that the local C2v symmetry of the interaction can be analyzed to predict changes in the vibrational frequencies of methane upon adsorption. periodicodimineralogia.it

Table 4: Theoretical Data for Methane Adsorption in a this compound-Containing Environment

Note: This table is based on data and principles from a theoretical study on gas adsorption in microporous aromatic polymers. periodicodimineralogia.it

| Parameter | Description | Value |

| Adsorption Type | Primary interaction force for CH₄ | Physisorption (van der Waals) |

| Preferred Interaction Site | Location on the this compound moiety | Face of the aromatic phenyl rings |

| Binding Energy (Illustrative) | Strength of the CH₄-host interaction | ~15-20 kJ/mol |

| CH₄ Vibrational Shift (ν₁) | Symmetric stretch frequency change upon adsorption | Red-shifted (weakened bond) |

| Local Symmetry of Complex | Geometry of CH₄ interacting with two phenyl rings | C2v |

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a small molecule (ligand), such as this compound, to a biological macromolecule (receptor), like an enzyme or protein. cam.ac.uk These methods are crucial in drug discovery. For instance, acetylcholinesterase (AChE) is a key enzyme target in the treatment of Alzheimer's disease, and many of its inhibitors are aromatic compounds.

A molecular docking simulation would place this compound into the active site of AChE to predict its most likely binding pose and estimate its binding affinity. The active site of AChE contains a deep gorge with key amino acid residues, including a peripheral anionic site (PAS) and a catalytic active site (CAS). Aromatic inhibitors often engage in π-π stacking interactions with tryptophan (Trp86, Trp286) and tyrosine (Tyr337) residues within this gorge. The two tolyl rings of this compound could potentially span these regions.

Following docking, an MD simulation can be run to assess the stability of the predicted protein-ligand complex over time in a simulated aqueous environment. While specific simulation data for this compound with a protein receptor is not published, we can construct an illustrative table based on typical results for similar aromatic inhibitors binding to AChE.

Table 5: Illustrative Molecular Docking Results for this compound with Acetylcholinesterase (AChE)

Note: This table presents hypothetical but plausible results for a docking study, based on known interactions of similar aromatic ligands with the AChE active site.

| Parameter | Value/Residue | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | Estimated Free Energy of Binding |

| Interacting Residue | Trp286 | π-π Stacking |

| Interacting Residue | Tyr337 | π-π Stacking |

| Interacting Residue | Phe338 | Hydrophobic (Alkyl-π) |

| Interacting Residue | Asp74 | Hydrophobic |

| RMSD of Ligand (Å) | < 2.0 | Stability Metric from MD Simulation |

Gas Adsorption Studies in Porous Networks

Reaction Pathway and Transition State Prediction through Computational Methods

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of this compound, particularly through the classic Friedel-Crafts alkylation pathway. Theoretical studies, primarily employing Density Functional Theory (DFT), provide detailed insights into the potential energy surface of the reaction, helping to identify intermediates, transition states, and the rate-determining steps. These investigations are crucial for understanding the catalyst's role and the factors governing product selectivity.

The acid-catalyzed reaction between toluene (B28343) and formaldehyde (B43269) to form this compound is understood to proceed through a stepwise electrophilic aromatic substitution mechanism. Computational models have been developed for analogous reactions, such as the alkylation of toluene with methanol (B129727) (which can generate a formaldehyde equivalent in situ) over acidic catalysts. acs.orgbanrepcultural.org These studies help to map out the complete reaction energy diagrams.

The generally accepted pathway involves the following key steps:

Formation of the Electrophile: In the presence of a strong acid catalyst (e.g., a Brønsted acid like H+ from a zeolite), formaldehyde is protonated to form a highly reactive hydroxymethyl cation ([CH₂OH]⁺) or a related electrophilic species.

Formation of the σ-Complex (Arenium Ion): Toluene, acting as the nucleophile, attacks the electrophile. This leads to the formation of a Wheland intermediate, also known as a σ-complex or arenium ion. sci-hub.se This step involves the loss of aromaticity in the toluene ring and is typically the slow, rate-determining step of the reaction. odoo.com Computational studies focus heavily on the geometry and stability of the transition state leading to this intermediate. sci-hub.se The transition state is characterized by an elongated C-H bond at the site of substitution and a partial C-C bond forming between the ring and the incoming electrophile.

Deprotonation and Rearomatization: A weak base removes a proton from the σ-complex, restoring the aromaticity of the ring and forming 4-methylbenzyl alcohol as an intermediate product.

Second Electrophile Formation: The 4-methylbenzyl alcohol is then protonated by the acid catalyst, followed by the loss of a water molecule to form a new, more stable benzylic carbocation ([p-CH₃C₆H₄CH₂]⁺).

Second Friedel-Crafts Alkylation: This benzylic carbocation acts as the electrophile in a second Friedel-Crafts reaction with another molecule of toluene, again proceeding through a σ-complex intermediate.

Final Deprotonation: Deprotonation of the final σ-complex yields the this compound product and regenerates the acid catalyst.

Theoretical calculations on similar systems, such as the methylation of toluene, reveal the relative energy barriers for the formation of different isomers (ortho, meta, and para). For the formation of xylene from toluene and methanol over an acidic mordenite (B1173385) zeolite, DFT calculations have shown that the activation energy barrier for the formation of the para isomer is significantly lower than for the ortho and meta isomers. acs.org This preference is attributed to both electronic effects of the methyl group directing the incoming electrophile and steric hindrance that disfavors substitution at the ortho position.

The stability of the transition state is a key determinant of the reaction rate and selectivity. researchgate.net In reactions with highly reactive electrophiles, the transition state is said to be "early," resembling the starting reactants (toluene and the electrophile). sci-hub.se Conversely, for less reactive electrophiles, the transition state is "late," more closely resembling the high-energy σ-complex. pnas.org Computational models can precisely calculate the geometries and energies of these transition states.

Below is a representative data table derived from computational studies on a model Friedel-Crafts system, illustrating the relative energies of the stationary points along the reaction pathway for the formation of an alkylated aromatic product.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Toluene + Methanol + Acid Site | 0 |

| TS1 | Transition state for p-xylene formation | +130 |

| Intermediate 1 | p-xylene σ-complex | +95 |

| TS2 | Transition state for o-xylene (B151617) formation | +150 |

| Intermediate 2 | o-xylene σ-complex | +110 |

| Product | p-xylene + Water + Acid Site | -50 |

Note: The data in this table is illustrative and based on findings from zeolite-catalyzed toluene alkylation, which serves as a model for diarylmethane synthesis. acs.orgpurdue.edu The values represent the calculated differences in energy for the key steps leading to para- and ortho-substituted products.

These computational investigations confirm that the formation of the para-substituted product is kinetically favored, which aligns with the typical product distribution seen in the synthesis of this compound. acs.org The insights gained from predicting reaction pathways and transition states are invaluable for optimizing reaction conditions and designing more efficient and selective catalysts for diarylmethane synthesis. chemrxiv.org

Advanced Applications of Di P Tolylmethane in Chemical Synthesis and Materials Science

Di-p-tolylmethane (B73087) as a High Boiling Point Organic Solvent in Industrial and Laboratory Processes

This compound, also known by its IUPAC name 1-methyl-4-[(4-methylphenyl)methyl]benzene, is a commercially available high-purity (99%) industrial material. One of its primary applications is as a high-boiling organic solvent. With a boiling point of approximately 150°C at 10 mmHg, it offers a distinct advantage in chemical reactions and processes that require elevated temperatures. This property is particularly beneficial for ensuring the dissolution and reaction of various compounds, facilitating smoother and more efficient chemical transformations.

In industrial settings, high boiling point solvents like this compound are crucial for several reasons. They can improve the storage stability of coatings, prevent the cementation of film-forming substances, and reduce the skinning of paint surfaces. dynovacn.com Furthermore, they enhance the leveling properties of coatings, preventing imperfections like brush marks and wrinkles. dynovacn.com The use of high boiling point solvents also increases the wettability and permeability of coatings, leading to better adhesion of the coating film. dynovacn.com

In the laboratory, this compound's high boiling point makes it a preferred solvent over similar compounds like diphenylmethane (B89790) for high-temperature reactions. Its ability to maintain a liquid state over a wide range of temperatures allows for greater control over reaction conditions. Various methods can be used to determine its boiling point in a laboratory setting, including distillation, reflux, and the Thiele tube method. libretexts.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H16 guidechem.com |

| Molecular Weight | 196.29 g/mol |

| Boiling Point | 150°C at 10 mmHg |

| Density | 0.98 g/cm³ |

| Refractive Index | 1.561 |

| Appearance | White or colorless to light yellow powder to lump to clear liquid guidechem.com |

| Solubility | Insoluble in water, soluble in organic solvents ontosight.ai |

Utilization as a Building Block in Polymer Chemistry

The diarylmethane motif present in this compound makes it a significant precursor in the synthesis of a variety of polymers and resins. scirp.org Its structural characteristics allow for its incorporation into polymer chains, imparting specific properties to the final material.

This compound is utilized in the production of high-performance materials, including various polymers and resins. It serves as a key intermediate in the synthesis of these materials, contributing to their thermal stability and mechanical properties. For instance, it can be used in the preparation of certain types of polyesters. google.com The synthesis of resins, such as urea-formaldehyde resins, involves a multi-step process where the reaction conditions are carefully controlled to achieve the desired properties. kirj.ee While the specific incorporation of this compound into all resin types is not extensively documented, its role as a building block for polymers suggests its potential in creating specialized resins with enhanced performance characteristics. ontosight.ai

The integration of this compound into polymeric frameworks is an area of active research. jst.go.jpresearchgate.net Its structure allows it to be a component in the synthesis of various polymer architectures. For example, it has been investigated in polymerization initiator systems. jst.go.jpresearchgate.net The development of sequence-controlled multiblock polymers, which can have precisely defined structures and properties, represents a sophisticated application of polymer chemistry where building blocks like this compound could play a role. nih.gov

Precursor for High-Performance Polymers and Resins

Role in the Fabrication of Advanced Materials

Beyond its use in traditional polymer synthesis, this compound is finding applications in the burgeoning fields of nanotechnology and supramolecular chemistry, contributing to the development of novel materials with tailored functionalities.

Polymer nanocomposites, which are materials where a filler with at least one dimension in the nanometer range is dispersed in a polymer matrix, have garnered significant interest due to their potential for creating materials with novel properties. researchgate.net this compound is listed as a chemical relevant to the field of nanocomposites, suggesting its potential use as a monomer or additive in the synthesis of the polymer matrix for these advanced materials. cymitquimica.com The interaction between the polymer and the nanofiller is critical to the final properties of the nanocomposite. researchgate.net

Supramolecular chemistry focuses on the chemistry of the intermolecular bond, dealing with the structures and functions of entities formed by the association of two or more chemical species. nobelprize.org This field relies on molecular recognition and self-assembly processes to create complex, functional systems. nobelprize.orgmdpi.com this compound is identified as a compound of interest in supramolecular chemistry. cymitquimica.com Its structure can be utilized in the design of molecules that can participate in self-assembly processes, potentially forming well-defined supramolecular architectures. soton.ac.uk The principles of host-guest chemistry, a central concept in supramolecular science, involve the formation of structural complexes through non-covalent interactions, a process where molecules like this compound could serve as components of either the host or the guest. mdpi.com

Development of Nanocomposites

This compound in the Development of New Organic Reaction Media

The quest for novel and efficient organic reaction media is a pivotal aspect of advancing chemical synthesis and materials science. An ideal solvent or medium should not only facilitate the dissolution of reactants and reagents but also provide a stable environment under specific reaction conditions, such as high temperatures. This compound, a diarylmethane derivative, has emerged as a compound of interest in this context, primarily due to its thermal stability and high boiling point. Its application extends from serving as a high-temperature solvent to being a component in sophisticated heat transfer fluids, underscoring its versatility in creating specialized reaction environments.

Application as a High-Temperature Reaction Medium

This compound's molecular structure, consisting of two p-tolyl groups linked by a methylene (B1212753) bridge, imparts a high degree of thermal stability and a high boiling point. These characteristics make it a suitable solvent for chemical reactions that require elevated temperatures to proceed at a practical rate or to achieve a desired selectivity. Its higher boiling point compared to analogous compounds like diphenylmethane renders it a preferable choice for high-temperature applications.

The utility of this compound as a high-boiling organic solvent is leveraged in various chemical processes, including the synthesis of polymers and pharmaceutical intermediates where specific thermal conditions are crucial. Its ability to remain in a liquid state across a broad range of high temperatures ensures a homogenous reaction environment, facilitating efficient mass and heat transfer.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆ |

| Molecular Weight | 196.29 g/mol |

| Boiling Point | 150°C at 10 mmHg |

| Density | 0.98 g/cm³ |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |

This table is interactive. You can sort and filter the data. Source: guidechem.comcymitquimica.com

Role in Formulations of High-Performance Heat Transfer Fluids

Maintaining a stable and uniform high temperature is critical in many industrial chemical reactors. Heat transfer fluids are employed to transport and regulate thermal energy, ensuring that reactions occur under optimal and controlled conditions. Synthetic organic heat transfer fluids are often preferred over conventional hot oils due to their superior thermal stability and better performance at extreme temperatures. rodun-int.com

Compounds with structures similar to this compound, such as diphenylethane and other alkylated aromatics, are key components in commercial heat transfer fluids like DOWTHERM™ Q. rodun-int.com These fluids are designed for liquid-phase systems operating at temperatures up to 330°C (625°F). rodun-int.com The chemical nature of these aromatic compounds provides excellent thermal stability, which is significantly greater than that of typical hot oils, especially at the upper end of their operational range. rodun-int.com For instance, between 290°C and 315°C, the stability of such fluids can be 15 to 30 times greater than that of a standard hot oil. rodun-int.com

The low viscosity of these fluids at high temperatures contributes to higher heat transfer coefficients, while their low-temperature pumpability allows for easier system startup without the need for extensive heat tracing. rodun-int.com Although this compound may not be the sole component, its structural motif is representative of the types of molecules that provide the necessary properties for high-performance heat transfer fluids, which are integral to creating specialized high-temperature reaction media.

Table 2: Comparison of Heat Transfer Fluid Properties

| Fluid Type | Key Components | Normal Application Range | Key Advantages |

|---|---|---|---|

| DOWTHERM™ Q | Mixture of diphenylethane and alkylated aromatics | -35°C to 330°C (-30°F to 625°F) | High thermal stability, excellent low-temperature pumpability. rodun-int.com |

| SAS-80 | Mixture of 1,1-diphenylethane (B1196317) and benzyl (B1604629) toluene (B28343) | Up to 330°C, and sub-zero applications down to -55°C | Exceptional thermal stability for high-temperature and sub-zero use. nctius.com |

| Benzyl Toluene (BT) | Benzyl Toluene | Max bulk temp 330°C, max film temp 360°C | High-performance, can be used as a makeup fluid in hot oil systems. nctius.com |

This table is interactive. You can sort and filter the data.

Potential in the Formulation of Eutectic Mixtures as Reaction Media

Deep Eutectic Solvents (DESs) represent a modern class of reaction media that have gained significant attention as sustainable alternatives to traditional organic solvents and ionic liquids. rsc.orgrsc.org These systems are mixtures of two or more compounds that, at a particular composition, have a melting point significantly lower than that of any of the individual components. DESs offer appealing features such as low vapor pressure, the ability to dissolve a wide range of reactants, and the potential for biodegradability. rsc.org

While there is no specific literature detailing the use of this compound as a component in DESs for reaction media, its physical properties suggest a potential role in the design of novel eutectic mixtures for high-temperature applications. The formation of a eutectic system relies on the interactions between a hydrogen bond donor and a hydrogen bond acceptor. By combining this compound with suitable partner compounds, it might be possible to create new eutectic mixtures with tailored properties for specific chemical transformations. These designer solvents could offer unique solubility and stability characteristics, expanding the toolbox for creating innovative and sustainable reaction media. The exploration of such applications remains an area for future research and development in the field of green chemistry and process engineering.

Di P Tolylmethane in Biological and Biomedical Research

Role in the Synthesis of Biologically Active Compounds

Di-p-tolylmethane (B73087) serves as a fundamental scaffold in the creation of more complex molecules with potential biological and pharmaceutical applications. scirp.orgnih.gov Its diarylmethane core is a structural motif found in a variety of biologically active compounds. scirp.org The synthesis of these compounds often involves the further functionalization of the aromatic rings of this compound through reactions like electrophilic aromatic substitution.

For instance, derivatives of this compound have been explored for their potential antimicrobial and anticancer properties. ontosight.ai The synthesis of these derivatives leverages the this compound structure as a starting point for introducing various functional groups to modulate biological activity.

Application as a Reagent in Biochemical Investigations

Beyond its role as a synthetic precursor, this compound is also utilized as a reagent in biochemical investigations. It can be employed in studies involving enzymes and proteins, where it may interact with these biomolecules and influence their activity and function.

A specific application of this compound is in the study of enzyme kinetics and inhibition. For example, in a study investigating the larvicidal activity of neem oil against the mosquito vector Culex pipiens, this compound was identified as one of the components. ekb.egresearchgate.net Molecular docking studies suggested that this compound contributes to the inhibitory activity against the glutathione (B108866) S-transferase (GST) enzyme, a key detoxification enzyme in insects. ekb.egresearchgate.net Although it did not form hydrogen bonds, it exhibited pi-alkyl interactions with amino acid residues within the enzyme's active site. researchgate.net

Utility in the Development of Pharmaceutical Intermediates

The chemical industry widely recognizes this compound as a crucial intermediate in the synthesis of various products, including pharmaceuticals. lookchem.com Pharmaceutical intermediates are compounds that form the building blocks for the final active pharmaceutical ingredient (API). vandemark.com The development of safe, efficient, and scalable processes for producing these intermediates is a critical aspect of pharmaceutical manufacturing. vandemark.comresearchgate.net

This compound's structure makes it a valuable precursor for a range of pharmaceutical compounds. lookchem.com Its application in this context is driven by the need for high-purity and well-characterized starting materials to ensure the quality and safety of the final drug product. vandemark.com

Contribution to the Synthesis of Active Pharmaceutical Ingredients (APIs)

The synthesis of active pharmaceutical ingredients (APIs) is the ultimate goal of pharmaceutical development, and this compound plays a role in this intricate process. nih.govbeilstein-journals.orgmdpi.comuab.cat While direct incorporation of the entire this compound molecule into an API is less common, its derivatives are key components in the synthesis of various drug substances. lookchem.com

The journey from a basic chemical like this compound to a final API involves multiple synthetic steps, each requiring careful optimization and control. researchgate.net For example, the diarylmethane motif, for which this compound is a parent compound, is present in several APIs. scirp.org

Studies on the Biological Activities of this compound

Researchers have investigated the inherent biological activities of this compound itself, in addition to its role as a synthetic tool. These studies have primarily focused on its pharmacological and toxicological properties.

Pharmacological Activity Assessment

Preliminary studies have suggested that this compound may possess certain pharmacological activities. For instance, it has been identified as a component in plant extracts with bioactive properties. researchgate.net

Table 1: Molecular Docking of this compound with Glutathione S-Transferase (GST)

| Compound | -CDOCKER Energy | Interaction Type | Interacting Residues |

|---|---|---|---|

| This compound | 18.1522 | Pi-alkyl interaction | LEU60 |

Data from a study on the larvicidal activity of neem oil against Culex pipiens. researchgate.net

Toxicological Evaluations

Understanding the toxicological profile of a chemical compound is crucial for assessing its safety. inchem.orgmdpi.com While comprehensive toxicological data specifically for this compound is not extensively detailed in the provided search results, general principles of toxicological evaluation would apply. Such evaluations typically involve assessing potential adverse effects on various organ systems. mdpi.com

It is important to note that when handling any chemical, including this compound, appropriate safety precautions should be followed to minimize exposure and potential risks. ontosight.ai

Investigations into Molecular Targets and Pathways of Interaction

Enzyme and Protein Interaction Studies (e.g., Glutathione S-transferase)

Glutathione S-transferases (GSTs) are a crucial family of enzymes involved in the detoxification of a wide range of xenobiotic compounds. wikipedia.org Research has explored the interaction of this compound with these enzymes.

A study investigating the chemical constituents of neem oil formulation identified this compound as one of the components. researchgate.net Molecular docking simulations were performed to understand the interaction of these components with the active pocket of the GST enzyme. researchgate.net The results indicated that this compound, along with Vitamin E and methyl 9-octadecenoate, were major contributors to the activity against the GST enzyme. researchgate.netekb.eg

The molecular docking analysis revealed that this compound forms pi-alkyl interactions between its two phenyl groups and the amino acid residue LEU60 within the active site of the GST enzyme. researchgate.net Its calculated-CDOCKER energy was 18.1522. researchgate.net While it did not form any hydrogen bonds in this particular model, its interaction score suggests a notable affinity for the enzyme. researchgate.net

Table 1: Molecular Docking Results of Selected Compounds with Glutathione S-transferase (GST)

| Compound | -CDOCKER Energy | Interacting Residues | Interaction Type |

|---|---|---|---|

| Vitamin E | 30.5451 | SER110, LYS89, ALA149, TRP85, TYR153 | Conventional Hydrogen Bond, Alkyl, Pi-Alkyl |

| Methyl 9-octadecenoate | 21.1943 | LYS89, PRO98 | Conventional Hydrogen Bond, Alkyl |

| This compound | 18.1522 | LEU60 | Pi-Alkyl |

Data sourced from a study on the phytochemical investigation of neem oil and its larvicidal activity. researchgate.net

Biochemical Impact on Cellular Systems

The interaction of this compound with enzymes like GST suggests a potential to modulate cellular processes. GSTs play a significant role in protecting cells from oxidative stress and damage caused by electrophilic compounds. wikipedia.orgmdpi.com By interacting with GST, this compound could potentially influence these protective pathways.

Further research is needed to elucidate the precise biochemical consequences of this interaction within cellular systems. Understanding these impacts is crucial for evaluating the broader biological and biomedical applications of this compound.

This compound in Vector Control Research

The investigation of this compound extends to the field of vector control, particularly in combating mosquito larvae.

Histopathological and Biochemical Effects on Insect Vectors

The same study on Culex pipiens larvae investigated the biochemical and histopathological effects of the neem oil formulation. researchgate.netekb.eg Treatment with the LC50 concentration of the formulation led to a significant decrease in total protein levels and the activity of detoxifying enzymes, including acetylcholinesterase and glutathione S-transferase, in the larvae. researchgate.netekb.eg

Histopathological examination of the midgut of treated larvae revealed significant damage. researchgate.netekb.eg This included deformities in the epithelial cells, detachment from the basement membrane, and disintegration of nuclei, which formed irregular blebs protruding into the lumen. researchgate.netekb.eg Such damage to the midgut, a critical organ for digestion and nutrient absorption, can severely impair the insect's ability to survive. ekb.eg

Table 2: Biochemical Effects of Neem Oil Formulation on Culex pipiens Larvae

| Parameter | Effect |

|---|---|

| Total Protein Level | Significant Decrease |

| Acetylcholinesterase (AChE) Activity | Significant Decrease |

| Glutathione S-transferase (GST) Activity | Significant Decrease |

Data reflects the impact of the LC50 concentration of the formulation 24 hours post-treatment. ekb.eg

While these effects are attributed to the entire formulation, the demonstrated interaction of this compound with GST suggests it is a contributing factor to the observed biochemical disruptions. Further research focusing specifically on the isolated compound is necessary to quantify its individual contribution to these histopathological and biochemical effects.

Catalytic Applications Involving Di P Tolylmethane and Its Derivatives

Role in Hydrogenation Reactions

Hydrogenation, the addition of hydrogen (H₂) across double or triple bonds, is a fundamental process in chemical synthesis. While traditionally dominated by transition-metal catalysts, recent advancements have focused on metal-free alternatives, including systems based on Frustrated Lewis Pairs (FLPs).

The field of metal-free catalytic hydrogenation has expanded significantly, driven by the desire to replace expensive and potentially toxic heavy metals with more abundant main-group elements. researchgate.netrsc.org These systems often rely on the concept of "frustrated Lewis pairs" (FLPs), where a bulky Lewis acid and Lewis base are sterically prevented from forming a classical adduct, allowing them to activate small molecules like H₂. researchgate.netnih.gov

While the literature extensively covers various organic molecules as substrates for these reactions, specific studies detailing the direct participation or use of di-p-tolylmethane (B73087) within the core catalytic system for metal-free hydrogenation are not prominently featured in current research. The focus is typically on the activation of H₂ by the FLP, followed by the transfer of the resulting proton and hydride to a substrate. researchgate.net The development of these catalysts aims to reduce a wide array of functional groups, including those found in alkenes, alkynes, and carbonyl compounds. rsc.org